3-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Biological Activities
The compound is involved in the synthesis of various derivatives, demonstrating significant biological activities. For instance, the synthesis of 2,6-diaryl-3-methyl-4-piperidone derivatives through Mannich reaction and their subsequent testing for acute toxicity, analgesic, local anesthetic, and antifungal activity highlights its relevance in medicinal chemistry. These derivatives exhibited pronounced analgesic and local anesthetic activities, indicating potential therapeutic applications. Moreover, certain oxime and thiosemicarbazone derivatives showed potent antifungal activity against Aspergillus niger and Candida albicans, suggesting its potential in developing antifungal agents (N. Rameshkumar et al., 2003).
Metabolism and Pharmacokinetics
Research on the metabolism and pharmacokinetics of related compounds, such as dopamine D(4)-selective antagonists, provides insights into their biotransformation and potential therapeutic profiles. A study on the metabolism of L-745,870, a dopamine D(4) selective antagonist, in rats, monkeys, and humans, identified major metabolic pathways and proposed a novel mercapturic acid adduct formation. This information is crucial for understanding the metabolic stability and safety profile of related chemical entities (K. Zhang et al., 2000).
Chemical and Physical Properties
The exploration of chemical and physical properties, including the synthesis, crystal structure, spectroscopic, and quantum chemical studies of novel derivatives, sheds light on their molecular characteristics and potential applications. For example, the study of a novel quinolinone derivative highlighted its molecular geometry, hyperpolarizability, and electrostatic potential, providing a basis for understanding its reactivity and interaction with biological targets. Such insights are valuable for the rational design of new compounds with enhanced biological activities (S. Fatma et al., 2017).
Impurity Identification and Quantification
The identification and quantification of impurities in pharmaceutical compounds, such as cloperastine hydrochloride, emphasize the importance of purity and quality control in drug development. This research not only ensures the safety and efficacy of pharmaceuticals but also contributes to the understanding of synthesis pathways and potential degradation products (Heying Liu et al., 2020).
properties
IUPAC Name |
3-[(4-chlorophenyl)sulfanylmethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNS.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACGTALCAZFCTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CSC2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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